6-acetyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-10(22)21-7-6-13-14(9-21)27-18(15(13)16(19)23)20-17(24)11-4-3-5-12(8-11)28(2,25)26/h3-5,8H,6-7,9H2,1-2H3,(H2,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXPYHNCGBOKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thienopyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a ketone or aldehyde under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Benzamido Group: The benzamido group is typically introduced through an amide coupling reaction using a benzoyl chloride derivative and an amine.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added via sulfonylation using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thienopyridine core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-acetyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.
Comparison with Similar Compounds
Structural Analog: 6-Acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Key Differences :
- Substituent at Position 2 : Replaces the 3-methanesulfonylbenzamido group with a 4-fluorophenylacetamido group.
- Lipophilicity: Increased hydrophobicity due to the fluorophenyl moiety may affect bioavailability .
| Property | Target Compound | 4-Fluorophenyl Analog |
|---|---|---|
| Molecular Formula | Not explicitly reported | C₁₈H₁₈FN₃O₃S |
| Molecular Weight | Not explicitly reported | 375.42 g/mol |
| CAS Number | Not explicitly reported | 899958-58-8 |
Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b)
Structural Features :
- Fused thiazole-pyrimidine core with substituted benzylidene groups.
- Functional Groups: Cyano (CN), carbonyl (C=O), and methylfuryl substituents .
Comparison :
- Core Heterocycle: Thiazolo-pyrimidine vs. thieno-pyridine. The latter may exhibit distinct π-π stacking and electronic properties.
- Bioactivity: Thiazolo-pyrimidines (e.g., 11a, 11b) show moderate yields (68%) and melting points (213–246°C), suggesting higher crystallinity than typical thieno-pyridines, though direct data for the target compound is lacking .
Quinazoline Derivatives (Compound 12)
Structural Features :
- Dihydro-pyrimidoquinazoline core with a 5-methylfuran-2-yl group.
- Functional Groups: Cyano and carbonyl moieties .
Comparison :
Thieno[2,3-b]pyridine Derivatives (Compounds 3a, 5)
Structural Features :
- Thieno[2,3-b]pyridine core (different ring fusion position compared to [2,3-c]).
- Substituents: Ethoxycarbonyl, cyano, and methoxyphenyl groups .
Comparison :
- Ring Fusion Position : [2,3-b] vs. [2,3-c] alters electronic distribution and steric accessibility.
- Synthetic Routes : Sodium acetate-mediated alkylation of pyridinethiones (e.g., 3a) differs from the target compound’s reported methods .
Physicochemical and Pharmacokinetic Considerations
- Methanesulfonyl Group: Enhances metabolic stability and solubility compared to methyl or cyano groups in analogs .
- Acetyl vs. Ethoxycarbonyl : The acetyl group may reduce steric hindrance, improving binding pocket accommodation.
Q & A
Q. What are the key synthetic steps and challenges in preparing 6-acetyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide?
The synthesis typically involves:
Core construction : Cyclization of thiophene and pyridine precursors to form the thieno[2,3-c]pyridine scaffold.
Functionalization : Sequential introduction of the methanesulfonylbenzamido and acetyl groups via amidation and acylation reactions.
Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization to isolate the final product.
Q. Challenges :
- Steric hindrance from bulky substituents may reduce reaction yields.
- Solvent sensitivity : Polar aprotic solvents (e.g., DMF, DMSO) are often required but may complicate purification.
- Byproduct formation : Unreacted intermediates necessitate rigorous monitoring via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
| Technique | Application | Example Data |
|---|---|---|
| NMR (¹H/¹³C) | Confirms substituent positions and scaffold integrity | δ 2.1 ppm (acetyl CH3), δ 7.8–8.2 ppm (aromatic protons) |
| IR Spectroscopy | Identifies functional groups (e.g., C=O, S=O) | Peaks at ~1650 cm⁻¹ (amide I), ~1150 cm⁻¹ (sulfonyl) |
| Mass Spectrometry | Verifies molecular weight and fragmentation patterns | [M+H]⁺ at m/z 475.2 (calculated) |
Q. How can reaction conditions be optimized for higher yields?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, optimize amidation at 60–80°C in DMF with HATU as a coupling agent .
- Real-time monitoring : Employ in-situ FTIR or TLC to track reaction progress and minimize side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methanesulfonyl vs. methylpiperidinyl) to isolate contributing factors.
- Orthogonal assays : Validate target binding (e.g., kinase inhibition) using SPR, ITC, and cellular assays to reconcile in vitro vs. in vivo discrepancies .
- Meta-analysis : Compare datasets from analogs (e.g., ethyl vs. benzyl derivatives) to identify trends .
Q. What computational strategies support the design of derivatives with enhanced target specificity?
| Method | Application | Example Workflow |
|---|---|---|
| Molecular Docking | Predict binding modes to target proteins (e.g., kinases) | Dock the compound into ATP-binding pockets using AutoDock Vina |
| QSAR Modeling | Corrogate substituent effects with activity | Train models on IC50 data for sulfonyl-containing analogs |
| MD Simulations | Assess stability of ligand-protein complexes | Simulate 100 ns trajectories in explicit solvent |
Q. How can mechanistic insights into its biological activity be validated experimentally?
- Kinetic studies : Measure enzyme inhibition (e.g., IC50, Ki) under varied pH and cofactor conditions.
- Proteomics : Identify off-target interactions via pull-down assays coupled with LC-MS/MS .
- Mutagenesis : Modify key residues in the target protein (e.g., catalytic lysine) to confirm binding dependencies .
Q. How can instability during storage or in biological matrices be mitigated?
- Lyophilization : Store the compound as a lyophilized powder under argon at -80°C to prevent hydrolysis.
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins for aqueous formulations .
- Degradation profiling : Use accelerated stability studies (40°C/75% RH) with HPLC-MS to identify breakdown products .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Formulation : Use nanoemulsions or liposomes for targeted delivery .
- Metabolic studies : Screen for CYP450 interactions using liver microsomes to predict clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
